



Preparation of (Asp)2-Rhodamine 110 Stock Solution: Application Notes and Protocols

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Compound of Interest		
Compound Name:	(Asp)2-Rhodamine 110	
Cat. No.:	B10783023	Get Quote

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Introduction

(Asp)2-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate for caspases, a family of cysteine proteases that play a critical role in the execution of apoptosis or programmed cell death. The substrate itself is a non-fluorescent molecule. However, upon cleavage by an active caspase, it releases the highly fluorescent Rhodamine 110, which can be detected by fluorescence microscopy or fluorometry. This property makes (Asp)2-Rhodamine 110 and its derivatives invaluable tools for the detection and quantification of caspase activity in vitro and in cell-based assays, aiding in the study of apoptosis and the screening of potential drug candidates that modulate this pathway.

Correct preparation of the **(Asp)2-Rhodamine 110** stock solution is critical for obtaining accurate and reproducible results. This document provides detailed protocols for the preparation, storage, and quality control of **(Asp)2-Rhodamine 110** stock solutions.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative parameters for the preparation of an **(Asp)2-Rhodamine 110** stock solution are summarized in the table below. The following protocol is based on a commercially available analog, (Z-DEVD)2-Rhodamine 110, which is a substrate for caspase-3.



Parameter	Value	Reference
Compound Name	(Z-DEVD)2-Rhodamine 110	[1]
Molecular Weight (MW)	1515.46 g/mol	[1]
Recommended Solvent	Anhydrous Dimethyl Sulfoxide (DMSO)	
Recommended Stock Concentration	10 mM	
Storage Temperature (Lyophilized Powder)	-20°C	[1]
Storage Temperature (Stock Solution)	-20°C	
Stock Solution Stability	Up to 3 months at -20°C	_
Excitation Wavelength (Rhodamine 110)	~496 nm	[2]
Emission Wavelength (Rhodamine 110)	~520 nm	[2]

Experimental Protocols Materials and Reagents

- (Asp)2-Rhodamine 110 (or its derivative, e.g., (Z-DEVD)2-Rhodamine 110)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Pipettes and sterile, nuclease-free tips
- Vortex mixer
- -20°C freezer



Protocol for Preparing a 10 mM Stock Solution

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of (Z-DEVD)2-Rhodamine 110 (MW: 1515.46 g/mol).

- Equilibrate Reagents: Allow the lyophilized (Z-DEVD)2-Rhodamine 110 powder and anhydrous DMSO to warm to room temperature before opening to prevent condensation of moisture.
- Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of the compound needed. For example, to prepare 100 µL of a 10 mM stock solution:
 - Moles = Concentration (M) x Volume (L)
 - \circ Moles = 0.010 mol/L x 0.0001 L = 1 x 10⁻⁶ moles
 - Mass (g) = Moles x Molecular Weight (g/mol)
 - Mass (g) = 1×10^{-6} mol x 1515.46 g/mol = 0.001515 g = 1.52 mg
- Weigh the Compound: Carefully weigh out the calculated mass (e.g., 1.52 mg) of the lyophilized (Z-DEVD)2-Rhodamine 110 powder.
- Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO (e.g., 100 μ L) to the vial containing the powder.
- Ensure Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
- Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 μL) in microcentrifuge tubes.
- Store Properly: Store the aliquots at -20°C, protected from light.

Quality Control of the Stock Solution

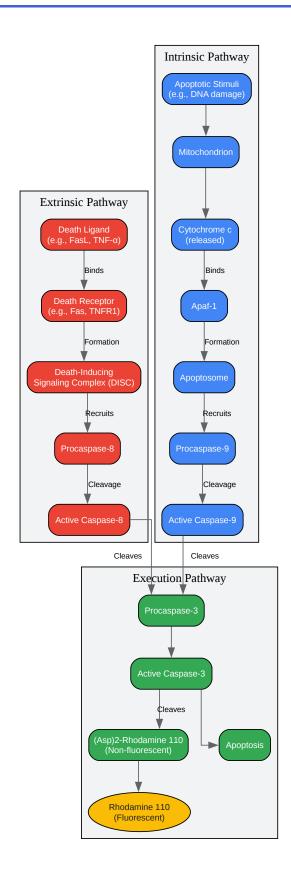


To ensure the quality and functionality of the prepared stock solution, a simple functional check can be performed.

- Prepare a Working Solution: Dilute the 10 mM stock solution in an appropriate assay buffer to a final working concentration (e.g., 10 μM).
- Enzymatic Reaction: In a microplate well, add the working solution to a buffer containing a known active caspase (e.g., recombinant caspase-3).
- Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (~496 nm and ~520 nm, respectively) over time.
- Negative Control: As a negative control, add the working solution to a buffer without the caspase.
- Analysis: A significant increase in fluorescence in the presence of the active caspase compared to the negative control indicates that the stock solution is functional.

Visualizations Signaling Pathway of Caspase Activation and Substrate Cleavage



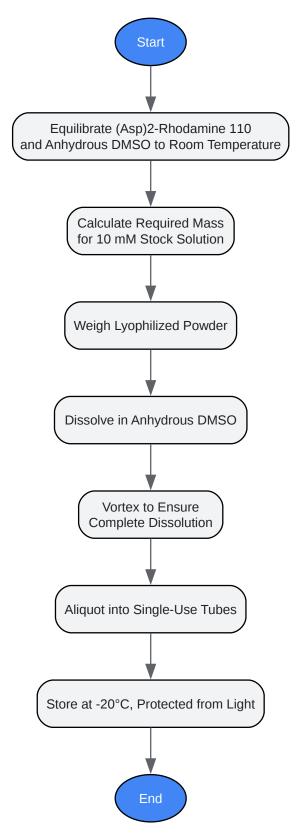


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Caption: Caspase activation pathways leading to apoptosis.



Experimental Workflow for Stock Solution Preparation



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Caption: Workflow for preparing (Asp)2-Rhodamine 110 stock solution.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. biotium.com [biotium.com]
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